2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is an organic compound primarily used in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves several key steps:
Formation of the Imidazole Ring: : This is achieved by the reaction of an appropriate aldehyde with glyoxal in the presence of ammonia.
Attachment of Carbamoylmethyl Group: : The imidazole is further reacted with a chloroacetamide derivative under basic conditions to introduce the carbamoylmethyl group.
Introduction of the Sulfanyl Group: : Thiolation is done using an appropriate thiol derivative.
Final Coupling: : The methoxyphenyl group is introduced using a suitable acylation reaction.
Industrial Production Methods
Industrial production involves scaling up these reactions using continuous flow reactors and optimized conditions to ensure high yield and purity. Catalysts and automated systems are often employed to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using reagents like PCC or KMnO4.
Reduction: : Reduction of the carbonyl groups can be achieved using agents like NaBH4 or LiAlH4.
Substitution: : The imidazole ring is susceptible to various nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: : NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: : Formation of aldehyde or carboxylic acid derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications:
Chemistry: : Used as a ligand in coordination chemistry and catalyst in organic reactions.
Biology: : Functions as a molecular probe for studying enzyme mechanisms.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Employed in the development of advanced materials and coatings.
Mechanism of Action
The compound interacts with molecular targets through its imidazole and acetamide groups. The sulfanyl and hydroxymethyl groups contribute to its reactivity and binding affinity. The exact pathways often involve:
Enzyme Inhibition: : Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Modulation: : Affecting cellular signaling pathways through interaction with receptors or other proteins.
Comparison with Similar Compounds
Similar compounds include derivatives of imidazole and acetamide groups. 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and reactivity profile.
List of Similar Compounds
2-{[1-(carbamoylmethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
N-(2-methoxyphenyl)-2-{[1-(methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
2-{[1-(carbamoylmethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
There you go! Anything else you need to know about this fascinating compound?
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-23-12-5-3-2-4-11(12)18-14(22)9-24-15-17-6-10(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXAMRWLFGGBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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